molecular formula C22H19NO2 B11677370 N-ethyl-N-phenyl-9H-xanthene-9-carboxamide

N-ethyl-N-phenyl-9H-xanthene-9-carboxamide

Cat. No.: B11677370
M. Wt: 329.4 g/mol
InChI Key: IQESZSHJCJQIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-phenyl-9H-xanthene-9-carboxamide is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a xanthene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenyl-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-N-phenyl-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    9H-xanthene-9-carboxamide: Similar structure but lacks the ethyl and phenyl groups.

    N-phenyl-9H-xanthene-9-carboxamide: Similar structure but lacks the ethyl group.

    N-ethyl-9H-xanthene-9-carboxamide: Similar structure but lacks the phenyl group

Uniqueness

N-ethyl-N-phenyl-9H-xanthene-9-carboxamide is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

N-ethyl-N-phenyl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H19NO2/c1-2-23(16-10-4-3-5-11-16)22(24)21-17-12-6-8-14-19(17)25-20-15-9-7-13-18(20)21/h3-15,21H,2H2,1H3

InChI Key

IQESZSHJCJQIAP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.